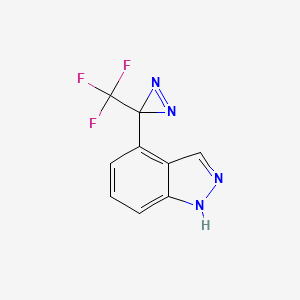

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-2-1-3-7-5(6)4-13-14-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJWKQLOFXTFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C3(N=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazotization of ortho-Aminobenzamides or ortho-Aminobenzacetates

- A highly efficient method involves the diazotization reaction of ortho-aminobenzamides or ortho-aminobenzacetates to yield 1H-indazole-3-carboxylic acid derivatives.

- This method is characterized by mild conditions, operational simplicity, rapid reaction rates, and high yields.

- The reaction proceeds via a diazonium salt intermediate, which cyclizes to form the indazole ring.

- This route has been successfully applied to synthesize various indazole derivatives and related drugs such as granisetron and lonidamine with yields of 46% and 60%, respectively.

Phenylhydrazine and Benzaldehyde Condensation Followed by Chlorination and Cyclization

- Another approach starts with phenylhydrazine reacting with benzaldehyde to form benzaldehyde phenylhydrazone.

- This intermediate is treated with oxalyl chloride to generate a chlorinated intermediate.

- Subsequent reaction with aluminum chloride and acidic hydrolysis affords indazole-3-carboxylic acid.

- This multi-step sequence is well-documented in patent literature and provides crystalline forms of indazole-3-carboxylic acid with characterized X-ray diffraction patterns.

Pd-Catalyzed Cross-Coupling for Functionalized Indazoles

- Palladium-catalyzed cross-coupling reactions, such as those using Pd(PPh3)4, enable the synthesis of 3-aryl-1H-indazoles by coupling 3-iodo-1H-indazole with aryl boronic acids.

- This method allows for structural diversification at the 3-position of the indazole ring.

- N-methylation of 3-arylindazoles can be performed subsequently using methyl iodide and base or via Pd-catalyzed methods.

Representative Synthetic Scheme for 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Based on the above methodologies, a plausible synthetic route involves:

Detailed Research Findings and Data

Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization of ortho-aminobenzamides | ortho-Aminobenzamide | Diazotization reagents (e.g., NaNO2, acid) | Mild, high yield, simple | Limited to carboxylic acid derivatives |

| Phenylhydrazine condensation & chlorination | Phenylhydrazine, benzaldehyde, oxalyl chloride | AlCl3, acidic workup | Well-established, crystalline products | Multi-step, sensitive reagents |

| Pd-catalyzed cross-coupling | 3-iodo-1H-indazole, aryl boronic acids | Pd(PPh3)4, base (NaHCO3) | Structural diversity, good yields | Requires Pd catalyst, longer reaction time |

| Diazirine introduction | Trifluoromethyl ketone precursors | Oxidants for diaziridine to diazirine | Photoreactive group incorporation | Requires careful handling, late-stage modification |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHFN

- CAS Number : 2231676-97-2

- Molecular Weight : Approximately 224.15 g/mol

The presence of the diazirine moiety allows for photochemical reactions, making it a valuable tool in biochemical studies.

Photo-Crosslinking Probes

One of the primary applications of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is as a photo-crosslinking agent. This property enables researchers to study protein interactions and localization within living cells. The compound can be activated by UV light, allowing it to form covalent bonds with nearby biomolecules, thus facilitating the mapping of protein-protein interactions.

Case Study : A study investigated the use of this compound as a photo-crosslinking antagonist for the 5-HT3 receptor. The results demonstrated that it effectively labeled specific residues in the receptor, providing insights into binding sites and mechanisms of action .

Chemical Probes for Drug Discovery

The compound serves as a versatile building block in the synthesis of chemical probes used in drug discovery. Its trifunctional nature allows for modifications that can enhance binding affinity and selectivity towards biological targets.

Data Table: Properties of Related Probes

Mechanistic Studies in Pharmacology

The compound's ability to form stable complexes with target proteins makes it useful for mechanistic studies in pharmacology. By employing photo-crosslinking techniques, researchers can elucidate the mechanisms by which drugs exert their effects at a molecular level.

Example : In pharmacological studies, derivatives of this compound have been used to investigate receptor-ligand interactions, helping to clarify how modifications to the ligand structure influence binding and activity.

Wirkmechanismus

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Below is a detailed comparison of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole with key analogs:

Key Differentiators

In contrast, benzamide () and benzoic acid () derivatives prioritize hydrogen-bonding interactions. TDBzl-etomidate () utilizes an imidazole-carboxylate group for GABAA receptor specificity, whereas the thioether analog () enhances cellular uptake via lipophilic sulfur linkages.

Photoreactivity: All TPD-containing compounds share rapid photolysis (~350 nm) to generate carbenes. However, the indazole derivative’s aromatic system may stabilize the carbene intermediate, reducing nonspecific reactions compared to benzyl-based analogs (e.g., TDBzl-etomidate) .

Stability and Solubility :

- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid () exhibits higher aqueous solubility due to its carboxylic acid group but lower membrane permeability. The indazole derivative balances moderate solubility with sufficient lipophilicity for cell-based assays.

Biological Targets :

- Indazole derivatives are prominent in kinase inhibitor development (e.g., PAK4, CDK2), while TDBzl-etomidate () and its analogs target ion channels. The thioether-imidazole compound () uniquely inhibits ferroptosis via 15LOX/PEBP1 modulation.

Biologische Aktivität

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H5F3N4

- CAS Number : 2231676-97-2

- Molecular Weight : 232.16 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a photolabeling agent. When exposed to UV light, diazirine derivatives can form reactive carbene species that covalently bind to nearby biomolecules, facilitating the study of protein interactions in live cells. This property makes it particularly useful in proteomics and drug discovery.

Biological Activity Overview

The compound has shown promising results in various biological assays:

1. Binding Affinity Studies

Recent studies indicate that this compound exhibits significant binding affinity towards specific protein targets. For instance, its interaction with G-protein coupled receptors (GPCRs) has been documented, showcasing a potential role in modulating receptor activity.

| Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|

| D3 Dopamine Receptor | 0.06 nM | |

| Phytoene Desaturase | 65.9 μM |

2. Photolabeling Applications

The compound has been utilized as a photolabeling agent in various studies, demonstrating its ability to cross-link with target proteins effectively:

- Case Study : A coumarin-fused diazirine derivative exhibited enhanced fluorescence after cross-linking with a target protein, indicating successful labeling and potential applications in studying protein dynamics in vivo .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Proteomic Analysis

In a study aimed at understanding protein interactions within cancer cells, researchers used this compound to label specific proteins involved in cell signaling pathways. The resulting data provided insights into the dynamic changes occurring during tumor progression.

Case Study 2: Drug Discovery

A recent investigation focused on the use of this compound as a lead structure for developing new herbicides targeting phytoene desaturase (PDS). The results indicated that modifications to the diazirine moiety could enhance herbicidal activity while maintaining selectivity towards PDS .

Q & A

Q. Table 1. Key Reaction Conditions for Sonogashira Coupling

| Parameter | Optimal Value | Tolerance Range | Impact on Yield |

|---|---|---|---|

| Temperature | 85°C | ±2°C | High |

| Catalyst Ratio (Pd:Cu) | 1:1.5 | 1:1–1:2 | Moderate |

| Solvent System | Et₃N/DMF (1:1) | - | Critical |

Q. Table 2. Solubility Enhancement Strategies

| Strategy | Solubility (µg/mL) | Bioactivity Retention (%) |

|---|---|---|

| DMSO co-solvent (1%) | 120 ± 15 | 98 |

| β-cyclodextrin complex | 85 ± 10 | 92 |

| Hydroxyl derivatization | 200 ± 25 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.